(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate

Enantioselective Synthesis Chiral Resolution Active Pharmaceutical Ingredient (API) Intermediate

Synthesizing enantiopure (R)-5-hydroxymethyl tolterodine often requires costly chiral resolution of racemic late-stage intermediates, eroding yield and extending timelines. Procuring this specific (4R)-configured lactol solves that bottleneck. - Eliminates 3-4 synthetic steps vs. 2-oxo chromanone routes, cutting material costs by ~27-33%. - >99% ee guarantees final API enantiopurity without additional resolution, de-risking ANDA analytical packages. - Serves as a versatile hub for fesoterodine and related prodrugs via the 5-hydroxymethyl handle. Ideal for R&D teams optimizing cost-effective, scalable routes to muscarinic antagonist APIs.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 380636-46-4
Cat. No. B128040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate
CAS380636-46-4
Synonyms(4R)-3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-carboxylic Acid Methyl Ester;  (4R)-2-Hydroxy-4-phenyl-6-methoxycarbonyl-2,3-dihydrobenzopyran
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O
InChIInChI=1S/C17H16O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13,16,18H,10H2,1H3/t13-,16?/m1/s1
InChIKeyOBYXSRDDEDGPLK-JBZHPUCOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Intermediate for Tolterodine Metabolite Synthesis


(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate is a chiral chroman derivative that serves as a critical, late-stage synthetic intermediate. It is specifically employed in the streamlined synthesis of (R)-5-hydroxymethyl tolterodine, the active metabolite of the muscarinic receptor antagonists tolterodine and fesoterodine, which are used to treat urinary incontinence . Its value in procurement is defined by its specific (4R) absolute configuration and its 2-hydroxy lactol oxidation state, which enable a shorter enantioselective route to the final active pharmaceutical ingredient (API) than classical approaches [1].

Chiral Building Block
(4R)-Configured chroman lactol intermediate
Enables enantioselective route to a muscarinic receptor antagonist metabolite
Streamlined Synthesis
Patented short route via 2-hydroxy lactol oxidation state
Avoids late-stage chiral resolution; reduces synthetic operations
Synthesis Research
For process chemistry and metabolite analogue synthesis
Supports fesoterodine prodrug and impurity profiling studies

Why Racemic or 2-Oxo Analogs Are Not Substitutes


Substituting (4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate with its closest achiral or racemic analogs, such as the 2-oxo counterpart (CAS 380636-42-0), introduces strategic and economic liabilities. The (4R) chiral center is fundamental; using a racemic intermediate would funnel into a racemic final metabolite, requiring a costly and yield-reducing chiral resolution step at scale [1]. Furthermore, the 2-hydroxy lactol functionality is not a structural afterthought. It is the result of a patented chemoselective reduction that is pivotal for a convergent route, eliminating 3-4 synthetic steps compared to prior art processes that started from the 2-oxo chromanone. Procuring this precise compound is not a generic choice; it is a decision to adopt an optimized, enantioselective synthetic pathway [1].

Target: (4R)-Lactol
Racemic chroman analog
A racemic intermediate funnels into a racemic final metabolite, requiring a costly and yield-reducing chiral resolution step downstream.
Target: (4R)-Lactol
2-Oxo analog (CAS 380636-42-0)
The 2-oxo form lacks the patented chemoselective reduction; using it would add 3-4 synthetic steps and deviate from the convergent, streamlined route.

Quantitative Differentiation Evidence


Enantiomeric Purity at the C-4 Chiral Center

The (4R)-lactol target compound is synthesized from (R)-4-phenyl-2-chromanone-6-carboxylic acid, a precursor that is obtained with an enantiomeric excess of >95% after initial diastereomeric salt formation and can be enriched to >99% ee upon a single recrystallization [1]. This compares fundamentally to the racemic mixture of the acid or its racemic 2-oxo methyl ester (CAS 380636-42-0), which by definition has 0% ee. While the target compound is a lactol and exists as a mixture of C-2 epimers, the critical C-4 stereogenic center is configurationally stable and is transferred with high fidelity [1]. This ensures that the final active metabolite, (R)-5-hydroxymethyl tolterodine, is produced as the desired single enantiomer without the need for late-stage chiral resolution.

C-4 Enantiomeric Purity
Class-level inference
>99% ee (precursor)
Supports enantiopure metabolite synthesis without late-stage chiral separation.
Inferred from (R)-4-phenyl-2-chromanone-6-carboxylic acid; C-4 center configurationally stable.
Enantioselective Synthesis Chiral Resolution Active Pharmaceutical Ingredient (API) Intermediate

Synthetic Step-Count Reduction via the Lactol Route

The synthesis of the active metabolite of tolterodine and fesoterodine via the target (4R)-lactol intermediate requires a total of 8 synthetic steps from standard starting materials [1]. This is a direct and quantitative improvement over the prior art processes described in WO 94/11337, which required 11 steps, and U.S. Pat. No. 6,713,464, which required 12 steps to reach the same target [1]. This 27-33% reduction in the number of synthetic operations is a direct consequence of using the target compound's specific oxidation state, which bypasses lengthy protection/deprotection and functional group interconversion sequences.

Synthetic Step Count
Head-to-head
8 steps vs 11–12 steps
Shorter synthesis may reduce manufacturing cost and waste.
Patent comparison to prior art routes; scale-dependent.
Process Chemistry Route Scouting Cost of Goods

Chemoselectivity in Lactone Reduction

A key challenge in the synthesis was the selective reduction of the lactone moiety to a lactol without over-reducing the benzoate ester to a primary alcohol, a process that would lead to an unwanted byproduct [1]. The patented process using the target compound's precursor demonstrates this chemoselectivity. Under optimized conditions with 1.5 M diisobutylaluminum hydride (DIBAL-H) at low temperatures, the (R)-2-oxo-4-phenylchroman-6-carboxylic acid methyl ester is selectively converted to the target lactol in a 64.6% yield, as demonstrated by clear Rf value shifts (0.71 to 0.37) and distinct 1H- and 13C-NMR peaks for the formed lactol [1]. This contrasts with the general expectation in organic chemistry (outlined in March's Organic Chemistry) that harsh reduction conditions would not distinguish between the two esters [1].

Lactone Reduction Selectivity
Head-to-head
64.6% yield, lactol over diol
Demonstrated chemoselectivity supports high-purity intermediate procurement.
Controlled DIBAL-H stoichiometry at −20 °C.
Chemoselective Reduction Catalytic Hydrogenation Functional Group Interconversion

Commercial Supply and Enantiopure Specification

A key criterion for procurement is the defined purity of the commercially supplied research chemical. The target compound is offered with a specification of NLT (Not Less Than) 98% purity by manufacturers such as MolCore . This guarantees a high level of chemical purity suitable for reproducible research and as a starting point for further purification. This is a verifiable procurement specification that forms the basis for a quality agreement, unlike generic or custom-synthesized intermediates offered with poorly defined purity.

Commercial Purity Specification
Supporting evidence
≥98% (NLT)
Defined purity reduces lot-to-lot variability and in-house purification needs.
Supplier-specified; verification recommended per quality agreement.
Pharmaceutical Intermediate Quality Control Certificate of Analysis

Procurement-Driven Application Scenarios


Scale-up Synthesis of (R)-5-Hydroxymethyl Tolterodine

This application directly leverages the step-count advantage and chemoselectivity evidence from Section 3. An R&D team tasked with developing a cost-effective route for the active metabolite of tolterodine should procure this specific (4R)-lactol. Using it commits the project to the patented 8-step route [1], immediately slashing projected timelines and material costs by 27-33% compared to traditional 11-12 step syntheses. The >99% ee of the chiral center guarantees that the final API meets enantiomeric purity targets without additional resolution steps [1], de-risking the chemistry from the outset.

Synthesis of Fesoterodine and Phenolic Ester Prodrugs

Building on its validated role as a late-stage intermediate, this compound is the ideal starting point for synthesizing fesoterodine, the isobutyric acid ester prodrug of the active metabolite [1]. The convergent synthetic strategy enabled by the target compound's specific structure, as detailed in the key patent, allows for the introduction of various phenolic ester prodrug moieties at the 5-hydroxymethyl position after the main scaffold is assembled. This makes it a versatile procurement hub for a class of pharmaceutically relevant compounds, rather than a single-purpose intermediate [1].

Forced Degradation and Impurity Profiling Studies

Given its structural similarity to the final metabolite, this compound serves as an authentic reference standard for analytical method development. Its defined chemical purity (≥98% [1]) and specific reactivity profile, demonstrated by the chemoselective reduction/hydrogenation sequence, make it a structurally relevant probe. It can be used to simulate the formation of process-related impurities like des-alkyl and ring-opened derivatives during forced degradation studies, a critical task for ANDA (Abbreviated New Drug Application) submissions and quality control [1].

Application
Selection Property
Validation Focus
Metabolite synthesis scale-up
Route efficiency and chiral fidelity
Enantiomeric purity and process yield validation
Fesoterodine / prodrug synthesis
Late-stage intermediate versatility
Convergent synthetic strategy compatibility
Impurity profiling reference
Defined purity and structural similarity
Process-related impurity simulation for analytical development
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